![molecular formula C6H7FO2 B1260446 1-Fluorocyclohexadiene-cis,cis-1,2-diol](/img/structure/B1260446.png)
1-Fluorocyclohexadiene-cis,cis-1,2-diol
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Overview
Description
1-Fluorocyclohexadiene-cis,cis-1,2-diol is an organic hydroxy compound and a cyclohexadienediol.
Scientific Research Applications
Organic Synthesis and Natural Product Design
1-Fluorocyclohexadiene-cis,cis-1,2-diol is a valuable chiral synthon in organic synthesis, contributing to the synthesis of a wide range of natural products and molecules of biological interest. It has been utilized in developing concise methodologies for groups of organic molecules, particularly in the context of enantiocontrol, efficiency, and environmental concerns (Hudlický & Thorpe, 1997).
Catalytic Systems and Cross-Coupling Reactions
Cis-1,2-Cyclohexanediol, a related compound, has shown efficiency as a bidentate O-donor ligand in Cu-catalytic systems. These systems have been more effective than other diols, like trans-1,2-cyclohexanediol or ethylene glycol, in facilitating cross-coupling reactions crucial for the synthesis of biologically important vinyl sulfides (Kabir et al., 2010).
Photoisomerization Studies
Research has explored the photoisomerization of similar compounds, such as cis-1,2-di(1-methyl-2-naphthyl)ethene, providing insights into the behavior of these compounds under specific conditions. This knowledge is significant for understanding the molecular dynamics and potential applications in photochemistry (Redwood et al., 2015).
Polymer Production
The compound has been used in microbial oxidation to produce cis-3,5-cyclohexadiene-1,2-diol (DHCD), an essential precursor for synthesizing poly(p-phenylene) and other polymers. This process is of great interest in the pharmaceutical industry and chemical industries for polymer production, highlighting the compound's significance in material science (Chen, 2010).
Copolymerization and Functionalization
The compound has been utilized in copolymerization processes, particularly in reactions with carbon dioxide. This usage demonstrates its versatility in creating functional materials and its potential in post-polymerization functionalization via thiol-ene click reactions (Darensbourg et al., 2014).
properties
Molecular Formula |
C6H7FO2 |
---|---|
Molecular Weight |
130.12 g/mol |
IUPAC Name |
(1S,2S)-1-fluorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H7FO2/c7-6(9)4-2-1-3-5(6)8/h1-5,8-9H/t5-,6+/m0/s1 |
InChI Key |
AERDYPVCYXMHIV-NTSWFWBYSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@@](C=C1)(O)F)O |
Canonical SMILES |
C1=CC(C(C=C1)(O)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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